N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide
Description
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-5-4-6-11(7-8)14-9(2)12(18)15-13-17-16-10(3)19-13/h4-7,9,14H,1-3H3,(H,15,17,18) |
InChI Key |
RFTQCNSCSNCQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
Biological Activity
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide is a synthetic compound belonging to the class of thiadiazole derivatives. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and analgesic properties. The unique structure of this compound contributes to its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
- Introduction of the m-Tolyl Group : The m-tolyl group is introduced through nucleophilic substitution using m-tolyl isocyanate.
- Attachment of the Oxo Group : An oxidizing agent is used to incorporate the oxo group into the structure.
- Formation of the Propionamide Side Chain : The final step involves reacting the intermediate with propionyl chloride in the presence of a base.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in crucial biological pathways. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effective inhibition against bacteria such as E. coli and Bacillus subtilis .
- Antifungal Activity : These compounds also show promising antifungal effects against pathogens like Candida albicans and Aspergillus niger.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. For example:
- In Vitro Studies : Compounds containing a thiadiazole moiety have been evaluated for their ability to inhibit cancer cell proliferation in various cancer lines .
- Mechanistic Insights : The anticancer activity is often linked to apoptosis induction and cell cycle arrest mechanisms.
Case Studies
Several studies have documented the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds for their antibacterial and antifungal activities using standard microbiological methods. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal strains .
- Anticancer Evaluation : Another research focused on the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The study reported significant inhibition of cell growth and induction of apoptosis in treated cells .
Comparative Analysis
The following table summarizes the biological activities reported for various thiadiazole derivatives compared to this compound:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Significant |
| 5-Methyl-1,3,4-thiadiazole derivatives | High | High | Moderate |
| 4-(5-Mercapto-1,3,4-thiadiazol-2-yl) compounds | Low | Moderate | High |
Comparison with Similar Compounds
Comparison with Similar Thiadiazole Derivatives
Anticancer Activity
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- IC50 Values: HepG2 (hepatocarcinoma): 9.4 μg/mL HL-60 (leukemia): 23.8 μg/mL MCF-7 (breast carcinoma): 97.6 μg/mL Normal cells (HEK293, NIH3T3): IC50 > 89.6 μg/mL, indicating selectivity for tumor cells .
- Mechanism : Combines antiproliferative effects with cardioprotective and anti-inflammatory activities, addressing a key limitation of doxorubicin .
BPTES Analogs (e.g., Compound 6)
- Structure : Bis-thiadiazole derivatives with phenylacetamide substituents.
- Activity : Inhibits glutaminase, attenuating lymphoma cell growth in vitro and in vivo. Exhibits similar potency to BPTES but improved solubility .
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide
Structural Modifications and Pharmacological Impact
- Key Insight: Substituents on the thiadiazole core (e.g., methyl vs. ethyl) and backbone (propionamide vs. benzamide) dictate target specificity and pharmacokinetics.
Pharmacological Profiles and Therapeutic Advantages
- Multifunctionality : The propionamide analog’s dual anticancer and cardioprotective effects address the cardiotoxicity of chemotherapeutics like doxorubicin .
- Selectivity: Lower cytotoxicity toward normal cells (HEK293, NIH3T3) compared to tumor cells suggests a favorable therapeutic window .
- Diverse Applications : Thiadiazole derivatives span anticancer, anticonvulsant, and insecticidal activities, underscoring their structural versatility .
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The 5-methyl-1,3,4-thiadiazole ring is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting thiosemicarbazide with acetic anhydride or acetyl chloride under acidic conditions.
Procedure :
- Thiosemicarbazide (1 equiv) is treated with acetyl chloride (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C.
- The mixture is stirred for 4–6 hours at 80°C, yielding 5-methyl-1,3,4-thiadiazol-2-amine as a pale-yellow solid.
- Purification via recrystallization from ethanol affords a 68–75% yield.
Mechanistic Insight :
The reaction proceeds through intramolecular cyclization, with the acetyl group facilitating dehydration and ring closure. The methyl group at position 5 originates from the acetylating agent.
Preparation of 2-m-Tolylamino-propionamide
Condensation of m-Toluidine with Propionic Acid Derivatives
The m-tolylamino-propionamide fragment is synthesized via a two-step process:
- Formation of 2-chloropropionyl chloride : Propionic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acid chloride.
- Aminolysis with m-toluidine : The acid chloride reacts with m-toluidine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimization Notes :
- Excess m-toluidine (1.5 equiv) ensures complete conversion.
- Reaction at 0°C minimizes side reactions (e.g., diacylation).
- Yields range from 82–89% after silica gel chromatography.
Coupling Strategies for Thiadiazole-Amide Bond Formation
Nucleophilic Substitution in Alkaline Media
The thiadiazol-2-amine undergoes nucleophilic attack on activated propionamide derivatives. A representative protocol involves:
Reagents :
- 5-Methyl-1,3,4-thiadiazol-2-amine (1 equiv)
- 2-m-Tolylamino-propionyl chloride (1.1 equiv)
- Potassium carbonate (K₂CO₃, 2 equiv) in tetrahydrofuran (THF).
Procedure :
- The amine is suspended in dry THF under nitrogen.
- Propionyl chloride is added dropwise at −10°C, followed by K₂CO₃.
- The reaction is warmed to room temperature and stirred for 12 hours.
- Work-up includes filtration, solvent evaporation, and recrystallization from ethyl acetate.
Catalytic Coupling Using EDCl/HOBt
For sterically hindered systems, carbodiimide-mediated coupling enhances efficiency:
- 5-Methyl-1,3,4-thiadiazol-2-amine (1 equiv) and 2-m-tolylamino-propionic acid (1.05 equiv) are dissolved in DMF.
- Ethyl dimethylaminopropyl carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added.
- The mixture is stirred at 25°C for 24 hours, yielding the amide in 85–90%.
Advantages :
- Mitigates racemization.
- Suitable for heat-sensitive substrates.
Alternative Pathways and Novel Methodologies
One-Pot Heterocyclization-Coupling Approach
Recent advances enable concurrent thiadiazole formation and amide coupling:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) accelerates the coupling step, completing in 30 minutes with comparable yields (82%).
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.
Q & A
Q. What are the recommended synthetic routes for N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a thiadiazole derivative (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) with a substituted propionamide precursor. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with a catalytic base (DMAP) in anhydrous DMF or THF under nitrogen .
- Thiadiazole functionalization : Introduce the m-tolylamino group via nucleophilic substitution or reductive amination, requiring controlled pH (7–8) and temperatures (60–80°C) to avoid side reactions .
- Optimization : Monitor reaction progress via TLC (silica gel GF254, eluent: ethyl acetate/hexane 3:7). Purify via column chromatography, and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- IR Spectroscopy : Identify characteristic bands (e.g., amide C=O stretch at ~1680 cm⁻¹, thiadiazole C-S-C vibrations at 685–687 cm⁻¹) .
- NMR : Use ¹H NMR to resolve aromatic protons (δ 7.1–7.3 ppm for m-tolyl) and methyl groups (δ 2.3–2.5 ppm for thiadiazole-CH3). ¹³C NMR confirms carbonyl (δ ~170 ppm) and thiadiazole carbons .
- UV-Vis : Quantify concentration using λmax ~260–280 nm (ε calculated via Beer-Lambert law) .
- TLC : Use silica plates with ethyl acetate/hexane (3:7) for Rf ~0.5; visualize under UV254 .
Q. How should researchers design initial biological assays to evaluate the compound’s cytotoxic or pharmacological potential?
Methodological Answer:
-
Cytotoxicity screening : Use MTT assays on tumor cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control. Prepare stock solutions in DMSO (<0.1% final concentration) .
Example Data Table :Cell Line IC50 (μg/mL) Reference HepG2 (liver) 9.4 ± 0.8 HL-60 (leukemia) 45.2 ± 3.1 MCF-7 (breast) 97.6 ± 5.4 -
Dose-response curves : Test 5–100 μg/mL in triplicate, incubate for 48–72 hours. Normalize viability to untreated controls .
Advanced Research Questions
Q. How can researchers analyze discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
Q. What computational strategies are recommended to study the compound’s conformational stability and interactions with biological targets?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze intramolecular H-bonds (e.g., O–H···N in pyrolidin-2-ol derivatives) and hyperconjugation (NBO analysis for lpN→σ* interactions) .
- Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR or tubulin). Validate with MD simulations (GROMACS, 50 ns) to assess binding stability .
- ADMET prediction : Employ SwissADME to estimate solubility (LogS), bioavailability (Lipinski’s rule), and cytochrome P450 interactions .
Q. What strategies can be employed to modify the compound’s structure to enhance its pharmacokinetic properties while maintaining bioactivity?
Methodological Answer:
- Bioisosteric replacement : Substitute the m-tolyl group with p-fluorophenyl to improve metabolic stability .
- Prodrug design : Introduce ester moieties at the propionamide carbonyl to enhance solubility (hydrolyzed in vivo) .
- SAR studies : Systematically vary substituents on the thiadiazole ring (e.g., ethyl, propyl) and assess IC50 shifts. Prioritize derivatives with LogP <5 and polar surface area <140 Ų .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
